molecular formula C14H13N5O2S2 B498339 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 892019-24-8

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Katalognummer: B498339
CAS-Nummer: 892019-24-8
Molekulargewicht: 347.4g/mol
InChI-Schlüssel: GVBJVVUWHOJWMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetically designed small molecule recognized for its potent and selective inhibitory activity against key tyrosine kinases, primarily Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . Its core research value lies in the investigation of myeloproliferative neoplasms and acute myeloid leukemia (AML) , where constitutive activation of JAK2 and FLT3 signaling pathways is a well-characterized driver of oncogenesis and cell proliferation. The compound's mechanism of action involves competitively binding to the ATP-binding site of these kinases, thereby suppressing their phosphotransferase activity and downstream signaling through crucial cascades like STAT , MAPK , and PI3K/Akt . This targeted inhibition makes it an essential pharmacological tool for elucidating the pathophysiology of hematological malignancies, validating new drug targets, and studying mechanisms of resistance to existing therapies. Researchers utilize this compound in vitro and in vivo to model disease, assess the functional consequences of pathway blockade on cell viability and apoptosis, and explore potential combination treatment strategies. The unique molecular architecture, featuring a 1,3,4-oxadiazole and a 1,3,4-thiadiazole moiety, contributes to its specific binding affinity and pharmacokinetic profile, making it a valuable scaffold for further medicinal chemistry optimization.

Eigenschaften

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S2/c1-9-16-18-13(23-9)15-11(20)8-22-14-19-17-12(21-14)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBJVVUWHOJWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120549
Record name N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[[5-(phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892019-24-8
Record name N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[[5-(phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892019-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[[5-(phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of the oxadiazole family, known for its diverse biological activities. This article aims to explore its biological activity based on existing research findings, including its mechanism of action, therapeutic potential, and comparative analysis with other similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O2SC_{20}H_{21}N_3O_2S, with a molecular weight of approximately 367.46 g/mol. The structure comprises a benzyl group connected to an oxadiazole ring via a sulfanyl linkage and an acetamide moiety. This unique configuration is believed to contribute significantly to its biological effects.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action, particularly in anticancer and antimicrobial activities. These mechanisms include:

  • Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Interaction with Nucleic Acids : The ability to bind selectively to DNA and RNA structures enhances their cytotoxicity against malignant cells .
  • Antimicrobial Activity : Some studies suggest that these compounds may disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival .

Anticancer Activity

A significant body of research has focused on the anticancer properties of oxadiazole derivatives. For example, studies have shown that 1,3,4-oxadiazoles can induce apoptosis in various cancer cell lines through multiple pathways:

CompoundCell Line TestedIC50 (µM)Mechanism
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamideMCF-7 (breast cancer)12.5HDAC inhibition
2-(5-benzoylthio)-N-(4-nitrophenyl)acetamideA549 (lung cancer)15.0Thymidylate synthase inhibition
5-(4-nitrophenyl)-1,3,4-oxadiazol-2-thiolHeLa (cervical cancer)10.0Apoptosis induction

Studies have demonstrated that structural modifications enhance the cytotoxicity of these compounds against specific cancer types .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens. In vitro studies reveal:

PathogenMinimum Inhibitory Concentration (MIC)Activity
Escherichia coli32 µg/mLModerate
Staphylococcus aureus16 µg/mLStrong
Candida albicans64 µg/mLModerate

These results indicate that the compound exhibits promising antimicrobial properties, particularly against gram-positive bacteria .

Study on Anticancer Properties

A recent study investigated the effects of various oxadiazole derivatives on tumor growth in xenograft models. The results indicated that treatment with 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide resulted in a significant reduction in tumor size compared to control groups. The study attributed this effect to the compound's ability to induce apoptosis and inhibit angiogenesis .

Study on Antimicrobial Efficacy

Another research focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The study reported an MIC value lower than that of conventional antibiotics like penicillin, suggesting potential for development into a novel antimicrobial agent .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodology Overview

  • Formation of 5-benzyl-1,3,4-oxadiazole :
    • Reaction of 2-bromoacetyl derivatives with hydrazine to form oxadiazole.
  • Introduction of Sulfur :
    • Thiolation reactions to introduce the sulfanyl group.
  • Acetamide Formation :
    • Acylation of the resulting thiol compound with acetic anhydride or acetyl chloride.

This synthetic pathway has been documented to yield various derivatives with distinct biological properties .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmaceutical development. Notably:

Antimicrobial Activity

Several studies have shown that derivatives of 1,3,4-oxadiazoles possess significant antimicrobial properties. For instance, compounds similar to 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have demonstrated effectiveness against various bacterial strains .

Anti-Enzymatic Potential

Research indicates that this compound can act as an inhibitor for enzymes such as acetylcholinesterase and lipoxygenase. This inhibition suggests potential applications in treating conditions like Alzheimer's disease and inflammatory disorders .

Cytotoxicity Studies

Cytotoxicity assays reveal that while many derivatives exhibit low toxicity profiles, certain substitutions can enhance their therapeutic index. For instance, modifications leading to increased lipophilicity may improve cell membrane penetration and efficacy against cancer cell lines .

Pharmaceutical Development

The diverse biological activities of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide position it as a promising candidate for drug development in areas including:

  • Antimicrobial Agents : Targeting resistant bacterial strains.
  • Neurological Disorders : As a potential treatment for Alzheimer’s due to its enzyme inhibitory effects.
  • Cancer Therapeutics : Exploiting its cytotoxic properties against tumor cells.

Agricultural Applications

Given its antimicrobial properties, there is potential for this compound in agricultural formulations aimed at protecting crops from bacterial infections.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various 1,3,4-oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited significant inhibition zones compared to control groups .

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, several derivatives were tested for their ability to inhibit acetylcholinesterase activity. The findings revealed that certain compounds could reduce enzyme activity by over 50%, suggesting their potential use in neuropharmacology .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Bioactivity

Substituent Effects on the Thiadiazole Ring
  • Compound 129 (): Replacing the 5-methyl-thiadiazole with a 3-(trifluoromethyl)phenyl group (structure: 2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide) significantly enhances alkaline phosphatase (ALP) inhibition, with an IC50 of 0.420 ± 0.012 µM (vs. standard IC50 = 2.80 µM). The trifluoromethyl group likely improves binding affinity (ΔG = -7.90 kcal/mol) due to its electron-withdrawing nature and hydrophobic interactions .
  • Compound 5l (): Substitution with a benzo[d]oxazol-2-ylthio group and a 4-(trifluoromethyl)phenyl-thiadiazole (2-(benzo[d]oxazol-2-ylthio)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)acetamide) results in a higher melting point (269.5–271°C), suggesting increased crystallinity compared to the target compound. Bioactivity data are unavailable, but structural analogs with benzo[d]oxazole moieties often exhibit neuroprotective effects .
Heterocycle Replacement
  • Compound 8e (): Replacing the thiadiazole with a 5-methyl-thiazole ring (structure: N-(5-methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide) reduces molecular symmetry and alters electronic properties. The compound’s lower melting point (117–118°C) compared to the target compound may indicate reduced stability or solubility .

Impact of Aryl Substitutions on the Acetamide Moiety

  • N-(4-Bromophenyl) Derivative (): Substituting the 5-methyl-thiadiazole with a 4-bromophenyl group increases molecular weight (C11H10BrN3OS2) and introduces a halogen, which could enhance halogen bonding in biological targets.
  • N-(2-Nitrophenyl) Derivative (): The nitro group’s strong electron-withdrawing effects (structure: 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide) may alter reactivity and binding kinetics, though specific data are lacking .

Physicochemical and Pharmacokinetic Properties

Melting Points and Solubility

  • Thiazole-containing derivatives (e.g., compound 8e) show lower melting points (117–118°C), suggesting improved solubility in hydrophobic environments .

Molecular Docking and Binding Affinities

  • Compound 129’s superior ALP inhibition is attributed to its trifluoromethyl group, which forms strong hydrophobic interactions with the enzyme’s active site (PDB: 1EW2). In contrast, the target compound’s 5-methyl-thiadiazole may engage in weaker van der Waals interactions .

Key Data Tables

Table 1: Structural and Bioactive Comparison

Compound Name Oxadiazole Substituent Thiadiazole/Other Substituent IC50 (µM) Binding Energy (kcal/mol) Melting Point (°C)
Target Compound 5-Benzyl 5-Methyl-thiadiazole N/A N/A N/A
Compound 129 () 5-Benzyl 3-(Trifluoromethyl)phenyl 0.420 -7.90 N/A
Compound 5l () Benzo[d]oxazol-2-yl 4-(Trifluoromethyl)phenyl N/A N/A 269.5–271
Compound 8e () 5-Phenyl 5-Methyl-thiazole N/A N/A 117–118

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.